3-{1-[2-(3-fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)propanamide
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Overview
Description
3-[1-(3-FLUOROPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1,3-THIAZOL-2-YL)PROPANAMIDE is a complex organic compound that features a combination of fluorophenethyl, imidazolidinyl, and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-FLUOROPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1,3-THIAZOL-2-YL)PROPANAMIDE typically involves multi-step organic reactions. One common route includes the reaction of 3-fluorophenethylamine with a suitable imidazolidinone derivative under controlled conditions to form the intermediate. This intermediate is then reacted with a thiazole derivative to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-FLUOROPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1,3-THIAZOL-2-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[1-(3-FLUOROPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1,3-THIAZOL-2-YL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[1-(3-FLUOROPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1,3-THIAZOL-2-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **3-[1-(3-CHLOROPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1,3-THIAZOL-2-YL)PROPANAMIDE
- **3-[1-(3-BROMOPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1,3-THIAZOL-2-YL)PROPANAMIDE
Uniqueness
3-[1-(3-FLUOROPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1,3-THIAZOL-2-YL)PROPANAMIDE is unique due to the presence of the fluorophenethyl group, which can impart distinct chemical and biological properties compared to its chloro- and bromo- analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C17H17FN4O3S |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
3-[1-[2-(3-fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C17H17FN4O3S/c18-12-3-1-2-11(10-12)6-8-22-15(24)13(20-17(22)25)4-5-14(23)21-16-19-7-9-26-16/h1-3,7,9-10,13H,4-6,8H2,(H,20,25)(H,19,21,23) |
InChI Key |
DOOLQSOBQRKEPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCN2C(=O)C(NC2=O)CCC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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